molecular formula C20H16F2N4O4 B6560499 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920157-30-8

1-{[(3,4-difluorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6560499
CAS No.: 920157-30-8
M. Wt: 414.4 g/mol
InChI Key: LYZJMEDJIIPYPV-UHFFFAOYSA-N
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Description

Its core structure includes a 1,6-dihydropyridazine ring substituted at position 1 with a carbamoylmethyl group linked to a 3,4-difluorophenyl moiety and at position 3 with an N-(4-methoxyphenyl)carboxamide (Figure 1). This compound shares structural motifs with proteasome inhibitors and other bioactive molecules, as evidenced by synthetic methodologies and structural analogs described in recent literature .

Properties

IUPAC Name

1-[2-(3,4-difluoroanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O4/c1-30-14-5-2-12(3-6-14)24-20(29)17-8-9-19(28)26(25-17)11-18(27)23-13-4-7-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZJMEDJIIPYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in substituent groups on the pyridazinone core and aromatic rings, which influence physicochemical properties and target interactions. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure R1 Substituent R2 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 1,6-Dihydropyridazine -CH₂C(O)N-(3,4-difluorophenyl) N-(4-methoxyphenyl) C₂₀H₁₇F₂N₄O₄ 421.37 Dual fluorination enhances lipophilicity; methoxy improves solubility .
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6, ) 1,6-Dihydropyridazine Benzyl N-(3-cyclopropylcarbamoyl) C₂₃H₂₂N₄O₃ 426.45 Bulky benzyl group may hinder proteasome binding; cyclopropyl enhances metabolic stability .
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide () Pyridazine Methyl N-(4-methoxyphenyl) C₁₃H₁₃N₃O₃ 283.27 Simplified structure with lower molecular weight; lacks carbamoyl linker.
N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide () 1,6-Dihydropyridazine -CH₂C(O)N-(4-trifluoromethoxyphenyl) N-(4-methoxyphenyl) C₂₁H₁₇F₃N₄O₅ 462.40 Trifluoromethoxy group increases electronegativity and steric bulk .
Key Observations:
  • Substituent Effects : The target compound’s 3,4-difluorophenyl group balances lipophilicity and metabolic stability compared to bulkier substituents like benzyl (Compound 6) or trifluoromethoxy () .
  • Carbamoyl Linker : The carbamoylmethyl group in the target compound enables hydrogen bonding with biological targets, a feature absent in the methyl-substituted analog () .

Bioactivity and Pharmacological Potential

While explicit bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Proteasome Inhibition: Pyridazinone derivatives (e.g., Compound 11, ) exhibit IC₅₀ values in the nanomolar range against Trypanosoma cruzi proteasome, suggesting the target compound may share similar mechanisms .
  • Solubility vs. Potency : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to chlorophenyl analogs (), albeit at the cost of reduced membrane permeability .
  • Metabolic Stability: Fluorination at the 3,4-position may reduce oxidative metabolism compared to non-fluorinated derivatives, enhancing half-life .

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